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Cat. No.: B192607 Get Quote

Technical Support Center: Fluorescent Probe
Imaging
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals minimize

autofluorescence when using fluorescent probes for imaging experiments.

A Note on "Cabreuvin Probes": Our records indicate that Cabreuvin is a methoxyisoflavone

and is not utilized as a fluorescent probe. The information below pertains to best practices for

minimizing autofluorescence with commonly used fluorescent probes.

Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem?

A1: Autofluorescence is the natural emission of light by biological structures when they are

excited by light, which is different from the specific signal from your fluorescent probes.[1][2][3]

This inherent fluorescence can be a significant issue in imaging experiments because it can

obscure the true signal from your probe, reduce the signal-to-noise ratio, and lead to incorrect

interpretations of your data.[3][4] Common sources of autofluorescence in biological samples

include endogenous molecules like collagen, elastin, riboflavin, NADH, and lipofuscin.[3][4][5]

Additionally, sample preparation steps, particularly the use of aldehyde fixatives like formalin

and glutaraldehyde, can induce autofluorescence.[1][3][4]
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Q2: How can I determine if autofluorescence is impacting my experiment?

A2: The most straightforward method to assess the level of autofluorescence is to prepare an

unstained control sample.[4] This sample should undergo all the same processing steps as

your experimental samples, including fixation and permeabilization, but without the addition of

your fluorescent probe. By imaging this control, you can visualize the baseline fluorescence of

your sample and determine if it is significant enough to interfere with the detection of your

specific signal.[4]

Q3: What are the general strategies to minimize autofluorescence?

A3: There are several key strategies that can be employed to reduce unwanted background

fluorescence:

Proper Fluorophore Selection: Choose probes that emit in the red to far-red region of the

spectrum (620–750nm), as autofluorescence is often more prominent in the blue to green

spectrum (350–550 nm).[4] Using bright and photostable dyes can also help to increase the

signal-to-background ratio.[4][5]

Sample Preparation Optimization: The choice of fixative can have a large impact. Where

possible, consider using organic solvents like ice-cold methanol or ethanol instead of

aldehyde-based fixatives.[4] If aldehydes must be used, reducing the concentration and

incubation time can help.[4][6]

Quenching Treatments: Various chemical reagents, known as quenching agents, can be

applied to the sample to reduce autofluorescence.

Photobleaching: Intentionally exposing the sample to high-intensity light before labeling can

"burn out" the endogenous fluorophores that cause autofluorescence.[7][8]

Spectral Unmixing: For advanced microscopy systems, computational techniques like

spectral unmixing can be used to distinguish the emission spectrum of your specific probe

from the broad spectrum of autofluorescence and computationally remove it from the final

image.
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Issue Possible Cause(s) Recommended Solution(s)

High background fluorescence

in all channels

* Endogenous

Autofluorescence: Tissues rich

in collagen, elastin, or red

blood cells are highly

autofluorescent.[4] Lipofuscin,

an aging pigment, is also a

major source in older tissues.

[1] * Fixation-Induced

Autofluorescence: Aldehyde

fixatives (e.g., formaldehyde,

glutaraldehyde) can react with

amines in the tissue to create

fluorescent products.[4][6]

* Run an unstained control to

confirm the source is

autofluorescence.[4] * Use a

quenching agent: Treat with

Sudan Black B for lipofuscin[7]

or a commercial quenching kit

like TrueVIEW™ or

ReadyProbes™ for aldehyde-

induced and other sources of

autofluorescence.[4][6] *

Perfuse tissues with PBS

before fixation to remove red

blood cells.[4][6] * Switch to a

non-aldehyde fixative like cold

methanol.[4]

Signal from my green probe is

weak and diffuse

* Spectral Overlap: The

emission spectrum of your

probe (e.g., FITC, GFP)

overlaps significantly with the

common green

autofluorescence from

molecules like NADH and

flavins.[3]

* Switch to a red or far-red

fluorophore (e.g., Alexa Fluor

647, DyLight™ 649) to move

your signal away from the

autofluorescent region.[4][6] *

Use photobleaching: Expose

the sample to UV or high-

intensity light before staining to

reduce the background.[7][8] *

Use spectral unmixing

software if your microscope is

equipped for it.

My quenching agent is causing

high background

* Incorrect Use of Quencher:

Some quenchers, like Sudan

Black B, can cause their own

background if not used

correctly. * Detergent Washes:

Detergents can strip away

some quenching agents.

* Ensure proper protocol

adherence: For Sudan Black

B, use a 0.1-0.3% solution in

70% ethanol and follow with

thorough washes.[7] * Avoid

detergents in wash steps after

applying the quenching agent.

* Consider a commercial kit
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with optimized buffers and

protocols.

Comparison of Autofluorescence Quenching
Methods
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Method
Target
Autofluorescence
Source

Advantages Disadvantages

Sodium Borohydride

(NaBH₄)

Aldehyde-induced

autofluorescence.[3]

[4]

Chemically reduces

aldehyde groups.[3]

Can have variable and

mixed results; may

increase red blood cell

autofluorescence.[6]

Sudan Black B

Primarily Lipofuscin;

also other sources like

collagen and red

blood cells.[6]

Very effective for

quenching lipofuscin

in aged tissues.

Can introduce its own

background in far-red

channels; must be

prepared fresh.

Commercial Kits (e.g.,

TrueVIEW™,

TrueBlack®,

ReadyProbes™)

TrueVIEW™/ReadyPr

obes™: Aldehyde

fixation, collagen,

elastin, red blood

cells. TrueBlack®:

Primarily lipofuscin.

Optimized, ready-to-

use reagents;

generally provide

consistent results and

lower background

than traditional

methods.

Higher cost compared

to individual reagents.

Photobleaching

Broad spectrum of

endogenous

fluorophores.[7][8]

No chemical additions

needed; can be very

effective.[8]

Can take a long time

(hours); risks

damaging the sample

or epitopes before

staining.[7]

Spectral Unmixing
All sources of

autofluorescence.

Computationally

separates signals; can

be very precise.

Requires a spectral

confocal microscope

and specialized

software; not suitable

for all imaging

systems.

Experimental Protocols
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Protocol 1: Sudan Black B Staining to Quench
Lipofuscin Autofluorescence
This protocol is adapted for formalin-fixed tissue sections.

Deparaffinize and Rehydrate: If using paraffin-embedded sections, deparaffinize and

rehydrate the tissue sections through a series of xylene and graded ethanol washes.

Antigen Retrieval: Perform antigen retrieval if required for your specific antibody.

Immunofluorescence Staining: Complete your standard immunofluorescence staining

protocol with primary and secondary antibodies.

Prepare Sudan Black B Solution: Prepare a 0.1% solution of Sudan Black B in 70% ethanol.

Stir for 30 minutes and filter the solution to remove any undissolved particles.[7]

Incubation: After the final post-secondary antibody wash, incubate the slides in the 0.1%

Sudan Black B solution for 10-20 minutes at room temperature in a dark, humid chamber.[7]

Washing: Remove the Sudan Black B solution and wash the slides extensively. A typical

procedure is 3 washes of 5 minutes each in Phosphate Buffered Saline (PBS) containing

0.02% Tween 20.[7]

Counterstain and Mount: Proceed with nuclear counterstaining (e.g., DAPI) if desired, and

then mount the coverslip with an anti-fade mounting medium.

Protocol 2: Pre-Staining Photobleaching
This protocol is a general guideline for reducing autofluorescence before the addition of any

fluorescent labels.

Sample Preparation: Prepare your slides (deparaffinized FFPE sections or fixed

cryosections) up to the step just before applying your primary antibody.

Exposure to Light: Place the slides under a high-intensity illumination source. This can be a

UV lamp (253-400 nm) or a bright, broad-spectrum LED light box.[7][8]
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Duration: Expose the samples for 1-2 hours.[7] The optimal time may vary depending on the

tissue type and the intensity of the light source, so optimization may be required.

Proceed with Staining: After photobleaching, wash the slides gently with PBS and proceed

with your standard immunofluorescence staining protocol. The background fluorescence

should be significantly diminished.[8]

Diagrams
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Caption: A workflow for identifying and mitigating autofluorescence.
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Start Sample Preparation
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Caption: Sample preparation workflow to minimize autofluorescence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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